molecular formula C16H11N3S B2659667 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-68-7

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2659667
CAS No.: 860788-68-7
M. Wt: 277.35
InChI Key: MORDJYRKBMKEPA-UHFFFAOYSA-N
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Description

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a benzothiophene moiety linked to a pyrimidine ring, with a pyrrole substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the benzothiophene core: Starting from a suitable thiophene derivative, a Friedel-Crafts acylation followed by cyclization can form the benzothiophene ring.

    Pyrimidine ring construction: Using a condensation reaction between a suitable diketone and a guanidine derivative.

    Pyrrole substitution:

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiophene moieties.

    Reduction: Reduction reactions might target the pyrimidine ring or other unsaturated sites.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzothiophen-2-yl)pyrimidine: Lacks the pyrrole group, potentially altering its biological activity.

    2-(1H-pyrrol-1-yl)pyrimidine: Lacks the benzothiophene moiety, which might affect its binding properties.

    4-(1-benzothiophen-2-yl)-2-(methyl)pyrimidine: A methyl group instead of the pyrrole, which could change its reactivity and interactions.

Uniqueness

The combination of the benzothiophene, pyrimidine, and pyrrole groups in 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine might confer unique properties, such as enhanced binding affinity to certain biological targets or specific electronic characteristics.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORDJYRKBMKEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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